molecular formula C19H24N2O2S B15122512 N-{1-[(naphthalen-1-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide

N-{1-[(naphthalen-1-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide

Katalognummer: B15122512
Molekulargewicht: 344.5 g/mol
InChI-Schlüssel: BAIZITLCIAUIBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{1-[(naphthalen-1-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a complex organic compound that features a naphthalene ring, a piperidine ring, and a cyclopropanesulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(naphthalen-1-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the naphthalen-1-ylmethylamine derivative. This is followed by the introduction of the piperidine ring and the cyclopropanesulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

N-{1-[(naphthalen-1-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

N-{1-[(naphthalen-1-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-{1-[(naphthalen-1-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Methyl-1-naphthalenemethylamine hydrochloride
  • N-Methyl-1-naphthalenemethanamine hydrochloride
  • N-Methyl-1-naphthylmethylamine hydrochloride

Uniqueness

N-{1-[(naphthalen-1-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is unique due to its combination of a naphthalene ring, a piperidine ring, and a cyclopropanesulfonamide group. This unique structure imparts specific chemical and physical properties that differentiate it from similar compounds, making it valuable for various applications.

Eigenschaften

Molekularformel

C19H24N2O2S

Molekulargewicht

344.5 g/mol

IUPAC-Name

N-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]cyclopropanesulfonamide

InChI

InChI=1S/C19H24N2O2S/c22-24(23,18-8-9-18)20-17-10-12-21(13-11-17)14-16-6-3-5-15-4-1-2-7-19(15)16/h1-7,17-18,20H,8-14H2

InChI-Schlüssel

BAIZITLCIAUIBG-UHFFFAOYSA-N

Kanonische SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)CC3=CC=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.